molecular formula C7H9F3O3S B7779273 Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate

Cat. No.: B7779273
M. Wt: 230.21 g/mol
InChI Key: QZOUVWZPWRWSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethylthio group, which imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate include other trifluoromethylthio-substituted organic molecules and fluorinated esters. Examples include trifluoromethylthioacetate and trifluoromethylthiopropionate .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

ethyl 3-oxo-2-(trifluoromethylsulfanyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3S/c1-3-13-6(12)5(4(2)11)14-7(8,9)10/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOUVWZPWRWSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.